molecular formula C16H29NO4 B15090365 Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid

Cat. No.: B15090365
M. Wt: 299.41 g/mol
InChI Key: PAHSDZKGBAIUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl ring substituted with an ethylamino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety. The presence of these functional groups makes it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions.

    Protection with Boc Group: The ethylamino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the ethylamino group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the Boc-protected ethylamino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected ethylamino group can be deprotected under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Trans-2-(-4-(methylamino)methyl)cyclohexyl)acetic acid: Lacks the Boc protection, making it more reactive.

    Trans-2-(-4-(n-boc-(propylamino)methyl)cyclohexyl)acetic acid: Features a propylamino group instead of an ethylamino group, altering its reactivity and interactions.

Uniqueness

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The Boc protection provides stability during synthesis, while the ethylamino group offers versatility in subsequent reactions.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

2-[4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C16H29NO4/c1-5-17(15(20)21-16(2,3)4)11-13-8-6-12(7-9-13)10-14(18)19/h12-13H,5-11H2,1-4H3,(H,18,19)

InChI Key

PAHSDZKGBAIUFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCC(CC1)CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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